molecular formula C8H3BrF6 B3020422 1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene CAS No. 2169383-66-6

1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B3020422
CAS No.: 2169383-66-6
M. Wt: 293.006
InChI Key: BHQIVVGXKQJUTN-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF5 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and regioselectivity.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Common electrophiles include nitronium ions (NO2+), sulfonyl chlorides (SO2Cl), and acyl chlorides (RCOCl) in the presence of Lewis acids like aluminum chloride (AlCl3).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while electrophilic aromatic substitution can introduce functional groups like nitro, sulfonyl, or acyl groups onto the aromatic ring.

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-2,4-difluorobenzene
  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

Uniqueness

1-Bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and trifluoromethyl groups, along with bromine and fluorine atoms, makes it particularly interesting for applications requiring high reactivity and selectivity.

Properties

IUPAC Name

1-bromo-5-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13,14)15/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIVVGXKQJUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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